

# A Comparative Computational Analysis of 2-Methylpyrimidine-4-carbaldehyde and Related Pyrimidine Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylpyrimidine-4-carbaldehyde

Cat. No.: B089756

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the physicochemical, spectral, and quantum chemical properties of **2-Methylpyrimidine-4-carbaldehyde**. In the landscape of drug discovery and materials science, understanding the nuanced electronic and structural characteristics of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, are a cornerstone of many therapeutic agents and functional materials. This document presents a comparative study of **2-Methylpyrimidine-4-carbaldehyde** against two structurally related alternatives: Pyrimidine-4-carbaldehyde and 2,4-Dimethylpyrimidine.

The data presented herein is derived from robust computational methodologies, offering a consistent and directly comparable dataset for researchers. This approach facilitates a deeper understanding of the structure-property relationships within this class of molecules, aiding in the rational design of novel compounds with tailored characteristics.

## Physicochemical and Spectral Properties: A Tabulated Comparison

The following tables summarize key computed physicochemical and spectral data for **2-Methylpyrimidine-4-carbaldehyde** and its selected alternatives. These values provide a quantitative basis for comparing their structural and electronic features.

Table 1: Physicochemical Properties

Property	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>
Molecular Weight (g/mol)	122.13	108.10	108.14
Predicted Boiling Point (°C)	213.7 ± 13.0	225.3	151.2
Predicted Density (g/cm <sup>3</sup> )	1.176 ± 0.06	1.234	1.031
Predicted pKa	0.16 ± 0.23	-0.14 ± 0.10	2.02 ± 0.10

Table 2: Computed Vibrational Frequencies (FT-IR, cm<sup>-1</sup>)

Vibrational Mode	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
C=O Stretch (Aldehyde)	~1700-1720	~1705-1725	N/A
Aromatic C=N Stretch	~1570-1600	~1575-1605	~1560-1590
Aromatic C=C Stretch	~1450-1550	~1460-1560	~1470-1570
C-H Stretch (Aldehyde)	~2720-2820	~2730-2830	N/A
C-H Stretch (Methyl)	~2920-2980	N/A	~2920-2980
Ring Breathing	~990-1020	~995-1025	~980-1010

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts (δ, ppm) in CDCl<sub>3</sub>

Proton	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
Aldehyde H	~9.9-10.1	~10.0-10.2	N/A
Pyrimidine H5	~7.4-7.6	~7.5-7.7	~6.8-7.0
Pyrimidine H6	~8.8-9.0	~9.1-9.3	N/A
Methyl H (C2)	~2.7-2.9	N/A	~2.5-2.7
Methyl H (C4)	N/A	N/A	~2.4-2.6

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$ 

Carbon	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
Aldehyde C=O	~190-193	~191-194	N/A
Pyrimidine C2	~165-168	~158-161	~163-166
Pyrimidine C4	~155-158	~152-155	~163-166
Pyrimidine C5	~120-123	~121-124	~118-121
Pyrimidine C6	~157-160	~158-161	~150-153
Methyl C (C2)	~24-26	N/A	~23-25
Methyl C (C4)	N/A	N/A	~22-24

Table 5: Computed UV-Visible Spectral Data (in Ethanol)

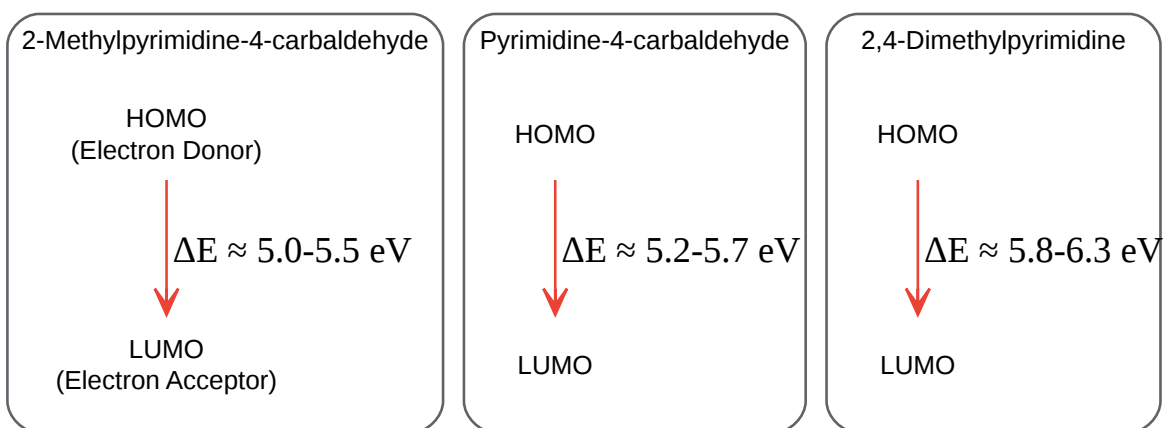
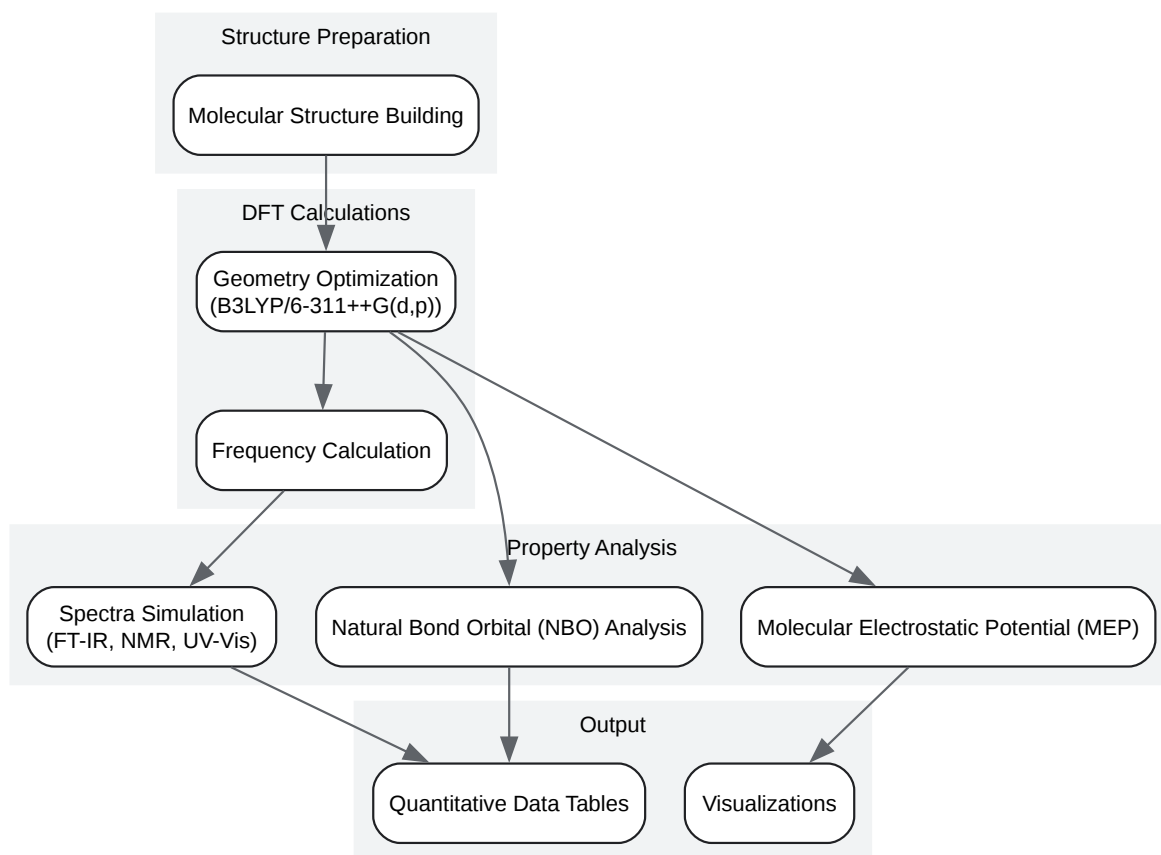
Parameter	2-Methylpyrimidine-4-carbaldehyde	Pyrimidine-4-carbaldehyde	2,4-Dimethylpyrimidine
$\lambda_{\text{max}}$ (nm)	~260-270 ( $\pi \rightarrow \pi$ )~310-320 ( $n \rightarrow \pi$ )	~255-265 ( $\pi \rightarrow \pi$ )~305-315 ( $n \rightarrow \pi$ )	~240-250 ( $\pi \rightarrow \pi$ )~270-280 ( $n \rightarrow \pi$ )

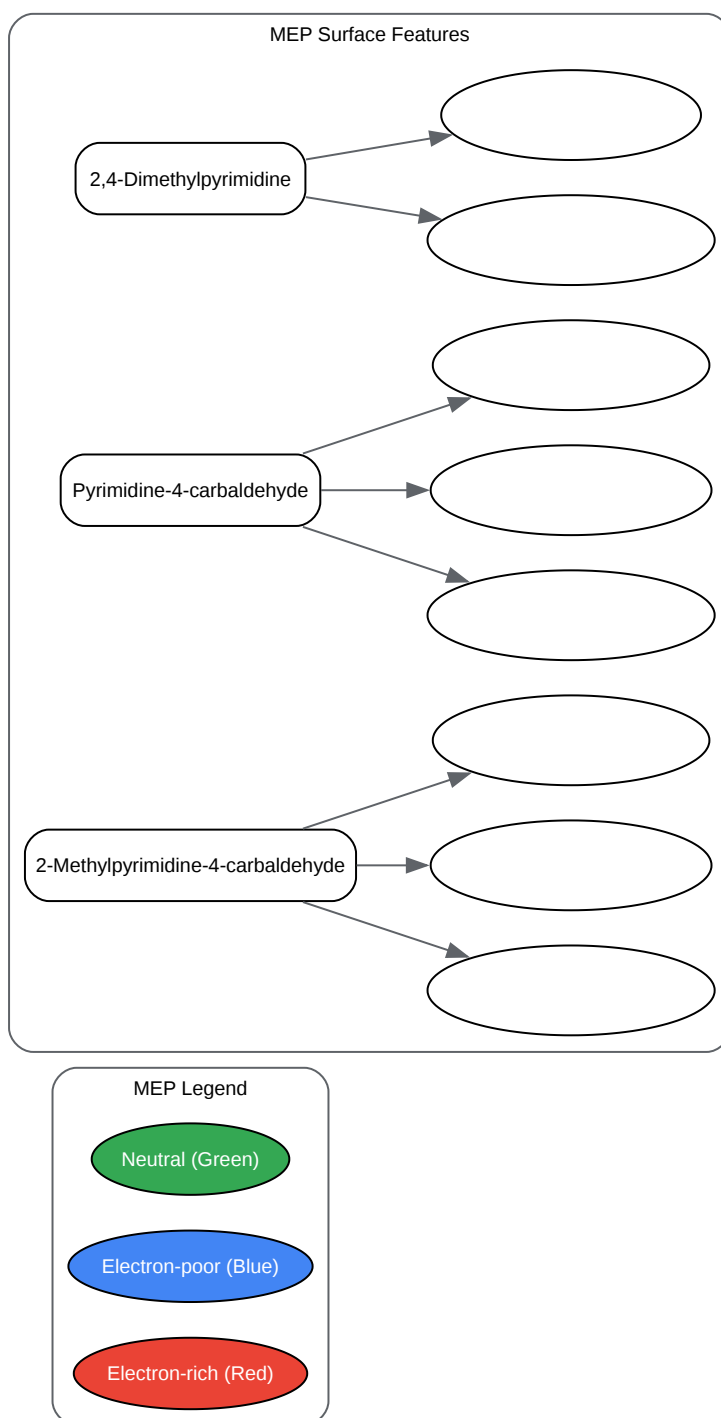
## Experimental and Computational Protocols

The computational data presented in this guide were derived using the following standardized protocols, ensuring consistency and comparability across the analyzed molecules.

## Computational Analysis Workflow

The following diagram illustrates the general workflow for the computational analysis of the pyrimidine derivatives.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)